
3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridina
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as TMDP, is a boron-containing pyridine derivative that has been used in a variety of scientific research applications, including organic synthesis, biochemistry and physiology. TMDP is a versatile molecule that has been used in many different types of experiments and research projects. In
Aplicaciones Científicas De Investigación
Síntesis de inhibidores de DYRK1A
Este compuesto se utiliza en la síntesis de nuevas piridazino[4,5-b]indol-4-onas y análogos de piridazin-3(2H)-ona como inhibidores de la quinasa 1A regulada por fosforilación de tirosina de doble especificidad (DYRK1A), que tiene implicaciones en los trastornos neurológicos .
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Sirve como reactivo en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, una reacción ampliamente utilizada en química orgánica con aplicaciones en ciencia de polímeros y en las industrias de productos químicos finos y farmacéuticos .
Preparación de cápsulas fluorescentes
El compuesto se emplea en la preparación de un ligando de bis-piridina basado en antraceno (L), que se utiliza para crear cápsulas fluorescentes de tipo M2L4 con metales como Pt, Zn, Pd, Cu, Ni, Co y Mn .
Protodesboronación catalítica
Es un bloque de construcción en la síntesis orgánica para la protodesboronación catalítica de ésteres de ácido borónico alquílico utilizando un enfoque radical .
Reacciones de borilación
Se puede utilizar para la borilación en el enlace C-H bencílico de alquilbencenos para formar pinacol bencil boronato .
Reacciones de hidroboración
Este compuesto se puede utilizar en la hidroboración de alquinos o arilos alquílicos y alquenos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in organic synthesis for the construction of biaryls and heterobiaryls .
Biochemical Pathways
The products of the suzuki-miyaura cross-coupling reaction, which this compound is often used in, can be involved in various biochemical pathways depending on the nature of the biaryl or heterobiaryl produced .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not available from the search results. The pharmacokinetics of a compound can greatly influence its bioavailability and efficacy. Factors such as solubility, stability, and permeability can affect how well a compound is absorbed and distributed throughout the body .
Result of Action
As a boronic acid ester, this compound could potentially influence cellular processes through its interactions with various biological targets .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the stability and reactivity of boronic acid esters .
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDFESAXKSEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370426 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329214-79-1 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5,-Tetramethyl-1,2,3-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)

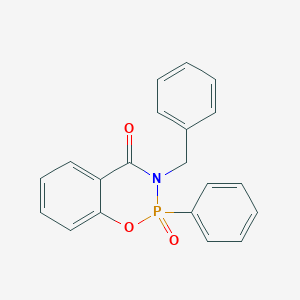

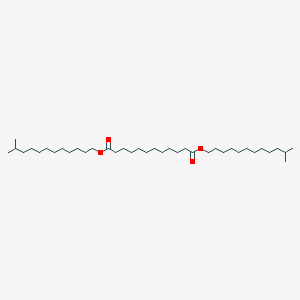
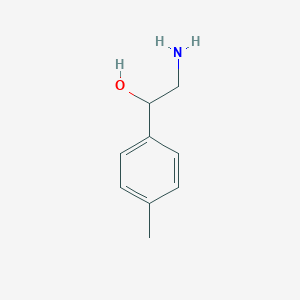
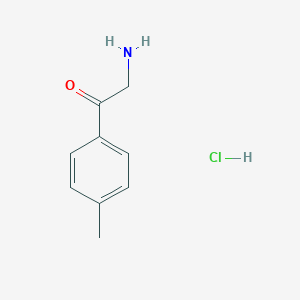
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)

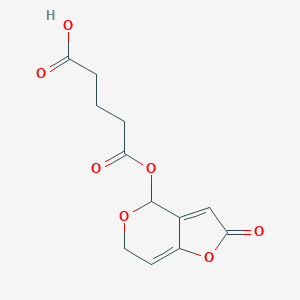
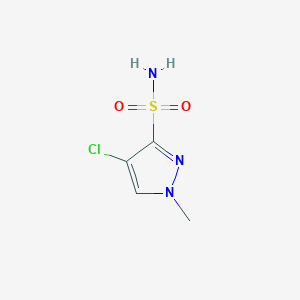
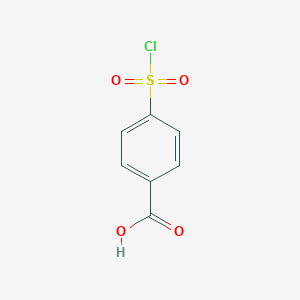
![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)
